
(2r)-2-(4-Bromophenyl)-4-(2-phenylethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2r)-2-(4-Bromophenyl)-4-(2-phenylethyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a bromophenyl group and a phenylethyl group attached to the morpholine ring. Morpholine derivatives are known for their diverse applications in medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2r)-2-(4-Bromophenyl)-4-(2-phenylethyl)morpholine typically involves the reaction of 4-bromobenzaldehyde with 2-phenylethylamine to form an imine intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine. The final step involves the cyclization of the amine with ethylene oxide to form the morpholine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2r)-2-(4-Bromophenyl)-4-(2-phenylethyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides or ketones.
Reduction: Reduced amine derivatives.
Substitution: Substituted morpholine derivatives with various functional groups.
Scientific Research Applications
(2r)-2-(4-Bromophenyl)-4-(2-phenylethyl)morpholine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2r)-2-(4-Bromophenyl)-4-(2-phenylethyl)morpholine involves its interaction with specific molecular targets and pathways. The bromophenyl group may facilitate binding to target proteins or enzymes, while the morpholine ring can enhance the compound’s stability and bioavailability. The phenylethyl group may contribute to the compound’s lipophilicity, allowing it to cross cell membranes and exert its effects within cells.
Comparison with Similar Compounds
Similar Compounds
- (2r)-2-(4-Chlorophenyl)-4-(2-phenylethyl)morpholine
- (2r)-2-(4-Fluorophenyl)-4-(2-phenylethyl)morpholine
- (2r)-2-(4-Methylphenyl)-4-(2-phenylethyl)morpholine
Uniqueness
(2r)-2-(4-Bromophenyl)-4-(2-phenylethyl)morpholine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to specific proteins or enzymes. Additionally, the combination of the bromophenyl and phenylethyl groups provides a distinct structural framework that can be exploited in the design of novel compounds with desired properties.
Properties
CAS No. |
920802-44-4 |
|---|---|
Molecular Formula |
C18H20BrNO |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
(2R)-2-(4-bromophenyl)-4-(2-phenylethyl)morpholine |
InChI |
InChI=1S/C18H20BrNO/c19-17-8-6-16(7-9-17)18-14-20(12-13-21-18)11-10-15-4-2-1-3-5-15/h1-9,18H,10-14H2/t18-/m0/s1 |
InChI Key |
CAJBUAPGXWAZRG-SFHVURJKSA-N |
Isomeric SMILES |
C1CO[C@@H](CN1CCC2=CC=CC=C2)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1COC(CN1CCC2=CC=CC=C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


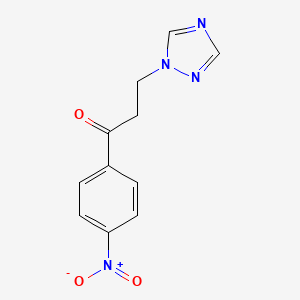
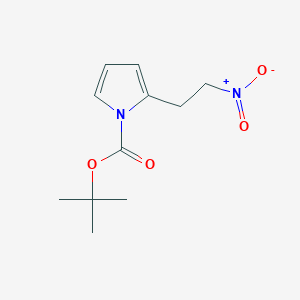

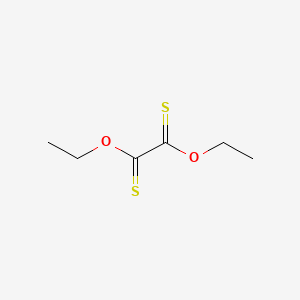
![[2-(Heptan-2-yl)phenoxy]acetic acid](/img/structure/B14180413.png)
![3-[2-[di(propan-2-yl)amino]ethyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14180420.png)
![3-Benzyl-1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14180431.png)
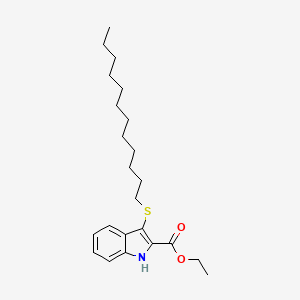
![Methyl 3-[(2-phenylethyl)amino]but-2-enoate](/img/structure/B14180440.png)

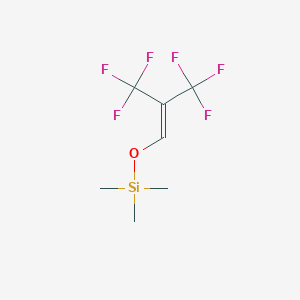
![N~1~,N~3~,N~6~-Tris[3-(octadecyloxy)propyl]hexane-1,3,6-tricarboxamide](/img/structure/B14180458.png)
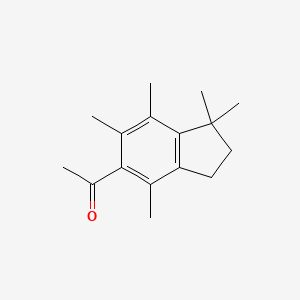
![(1S)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate](/img/structure/B14180481.png)
